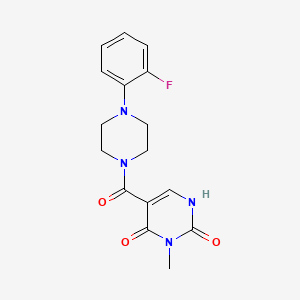

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of molecules containing piperazine and pyrimidine moieties, similar to the compound , involves multiple steps, including cyclization reactions and the introduction of fluorophenyl groups. For instance, Watanabe et al. (1992) reported on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-fluorobenzoyl piperidine groups, indicating a methodological approach that could be adapted for synthesizing the target compound (Watanabe et al., 1992). Additionally, the Dieckmann cyclization route has been utilized for forming piperazine-2,5-diones, showcasing a relevant synthetic strategy for constructing the piperazine core of the molecule (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often features complex arrangements of rings and substituents. For example, Barakat et al. (2016) described the molecular structure of a related compound using X-ray crystallography, emphasizing the importance of such techniques in confirming molecular geometry and the arrangement of functional groups (Barakat et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of the target molecule can be inferred from its functional groups. Compounds with piperazine and pyrimidine cores exhibit a range of reactions, such as nucleophilic substitutions and cyclizations. For instance, Cho et al. (2004) explored the one-pot synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones, demonstrating the reactivity of similar structural frameworks (Cho et al., 2004).

科学的研究の応用

Synthesis and Characterization

- The compound has been a subject in the synthesis and characterization studies, where its structure and properties were confirmed using spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Chemical Synthesis Approaches

- Various synthetic routes have been explored for the production of piperazine derivatives. For instance, the Dieckmann cyclization route was employed for producing piperazine-2,5-diones, showcasing the chemical versatility and synthetic potential of such compounds (Aboussafy & Clive, 2012).

- A facile synthesis route was also developed for novel herbicidal 1-phenyl-piperazine-2,6-diones, indicating the utility of such compounds in agricultural applications (Li et al., 2005).

Biological and Pharmacological Research

- Piperazine derivatives have been synthesized and tested for their anticonvulsant activities, showcasing their potential in pharmaceutical applications (Obniska et al., 2012).

- The study of receptor-ligand interactions for novel analogs of lead structures containing piperazine derivatives has provided insights into their potential as serotonin 5-HT7 receptor agents with antidepressant activity (Kucwaj-Brysz et al., 2018).

- Piperazine derivatives have also been synthesized and evaluated for their antiviral and antimicrobial activities, indicating their broad-spectrum utility in combating various infectious diseases (Reddy et al., 2013).

作用機序

The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals and illicit drugs . Piperazines are known to interact with a variety of targets in the body, including serotonin , dopamine , and adrenergic receptors . The specific effects of a piperazine-containing compound can vary widely depending on its other structural features and the specific receptors it interacts with .

The compound also contains a pyrimidine dione moiety. Pyrimidines are key components of nucleic acids and are involved in many biochemical processes. Some pyrimidine derivatives have been studied for their potential as antiviral , anticancer , and anti-inflammatory agents .

The fluorophenyl group in the compound could potentially enhance its ability to cross the blood-brain barrier , which could make it more effective at reaching targets in the central nervous system .

The compound’s pharmacokinetics , including its absorption, distribution, metabolism, and excretion (ADME), would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of metabolic enzymes and transporters in the body .

The compound’s action and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with it .

特性

IUPAC Name |

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3/c1-19-14(22)11(10-18-16(19)24)15(23)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBPYQHJBNAPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)

![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)

![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)

![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)